Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate

Scaffold geometry Exit vector PROTAC linker design

PROTAC linker design often fails due to suboptimal exit-vector geometry. This 1,4-disubstituted norbornane building block provides a rigid 180° vector angle between the Cbz-amine (C1) and hydroxymethyl (C4) handles. • Linear C1-C4 bridgehead geometry maximizes ternary complex formation efficiency • Cbz deprotects cleanly via hydrogenolysis; free -CH₂OH couples directly to E3 ligase ligands via ether/ester linkages • tPSA 58.6 Ų; MW 275.34; orthogonal protection compatible with solid-phase synthesis

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B8050008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(C2)CO)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H21NO3/c18-12-15-6-8-16(11-15,9-7-15)17-14(19)20-10-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H,17,19)
InChIKeyKGMBOEXRUSOGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate: 1,4-Disubstituted Norbornane Building Block


Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate (CAS 1252672-39-1) is a conformationally constrained, bifunctional norbornane derivative that serves as a versatile intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research [1]. It features a rigid bicyclo[2.2.1]heptane core with a benzyl carbamate (Cbz)-protected amine at the bridgehead C1 position and a free hydroxymethyl (–CH₂OH) group at the opposing bridgehead C4 position. This unique 1,4-geometry, combined with a molecular weight of 275.34 g/mol and a topological polar surface area (tPSA) of 58.6 Ų, establishes a well-defined vector-and-exit-vector motif that is fundamentally distinct from more common 2-substituted norbornane analogs .

Rigid 1,4-bridgehead norbornane core with linear exit-vector geometry for PROTAC linker design

Cbz-protected amine enables orthogonal deprotection via hydrogenolysis without disturbing Boc/Fmoc groups

Free hydroxymethyl handle for direct Mitsunobu, etherification, or esterification conjugation

Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate: Irreplaceable by Common Norbornane Isomers


Generic substitution with positional isomers (e.g., 2-substituted or 3-substituted norbornane carbamates) fails because the C1–C4 bridgehead substitution pattern dictates fundamentally different molecular geometry and physicochemical properties [1]. The target compound provides a 180° vector angle between the protected amine and the hydroxyl handle, enabling linear, rigid extension—a feature absent in the more synthetically accessible 2-endo/2-exo carbamate series. For instance, the positional isomer benzyl N-[(1S,2S,3S,4R)-3-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]carbamate (MW 275.34) presents a ~60° vector angle between functional groups, resulting in a kinked rather than linear scaffold topology [2]. This geometric difference directly impacts linker design in bifunctional degraders (PROTACs), where exit-vector linearity correlates with ternary complex formation efficiency [3].

Positional Isomer Mismatch

2,3-disubstituted norbornane analogs introduce a ~60° bent vector, which may disrupt ternary complex formation efficiency in PROTACs compared to the linear 180° geometry.

Acid-Labile Boc Analogs

Boc-protected derivatives require strong acidic conditions for deprotection, limiting orthogonality with acid-sensitive substrates; Cbz hydrogenolysis avoids this incompatibility.

4-Amino Analog Permeability

The free amine variant exhibits higher tPSA (~64.3 Ų vs 58.6 Ų), which may reduce passive membrane permeability for cell-permeable probe design.

Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate: Quantitative Differentiation from Analogs


Bridgehead Substitution Geometry: Linear vs. Bent Vectors

The target compound exclusively positions both functional groups at bridgehead carbons (C1 and C4), creating a linear, collinear vector with a calculated N···O distance of approximately 4.0 Å (DFT-minimized, B3LYP/6-31G* level) [1]. In contrast, the 2,3-disubstituted isomer benzyl N-[(1S,2S,3S,4R)-3-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]carbamate exhibits a computed N···O distance of ~2.8 Å and a ~60° angle between functional group vectors, resulting in a kinked scaffold [2]. This geometric distinction is critical: linear scaffolds maximize the distance between ligase and target-protein ligands in PROTACs, a factor correlated with ternary complex stabilization [3].

N···O Distance & Vector Angle
Cross-study comparable
Target: ~4.0 Å, 180° (DFT)
Comparator 2,3-isomer: ~2.8 Å, ~60°
Supports linear rigid linker design for PROTAC ternary complex stabilization
Gas-phase B3LYP/6-31G*; Δ ≈ 1.2 Å
Scaffold geometry Exit vector PROTAC linker design

tPSA and Hydrogen Bond Donor Differentiation

The target compound possesses a computed tPSA of 58.6 Ų and 2 hydrogen bond donors (carbamate NH, hydroxyl OH) [1]. This is significantly lower than the 2,3-disubstituted isomer benzyl N-[(1S,2S,3S,4R)-3-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]carbamate, which also has a tPSA of 58.6 Ų but an alternative H-bonding arrangement due to the vicinal relationship of substituents [2]. However, the critical comparison is with benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate (tPSA 64.3 Ų, 3 HBD), where the free amine increases polarity and reduces passive membrane permeability . The hydroxymethyl variant retains lower tPSA while providing a hydroxyl handle for ether or ester linkage formation.

Topological PSA
Cross-study comparable
58.6 Ų
Δ −5.7 Ų vs. 4-amino analog
Lower tPSA supports improved passive membrane permeability for cell-permeable probe development
Computed by XLogP3; HBD count = 2
Physicochemical property Permeability Drug-likeness

Orthogonal Protection: Cbz Stability vs. Boc Lability

The Cbz (benzyl carbamate) group on the target compound can be quantitatively removed by hydrogenolysis (H₂, Pd/C, MeOH, 1 atm, 25°C) within 2 hours, achieving >95% conversion to the free amine, as demonstrated in closely related norbornane Cbz deprotections [1]. In contrast, the commonly used tert-butyl carbamate analog, tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)methyl)carbamate, requires strongly acidic conditions (TFA/CH₂Cl₂, 0°C to rt, 1 h) for Boc removal . This acid lability is incompatible with acid-sensitive substrates such as silyl ethers, acetals, or certain peptide linkages. The Cbz group thus provides true orthogonality with Boc and Fmoc strategies in multi-step syntheses.

Deprotection Orthogonality
Cross-study comparable
Cbz: H₂, Pd/C, MeOH, 25°C, 2 h (>95%) Boc: TFA/CH₂Cl₂, 0°C→rt, 1 h
Cbz enables orthogonal deprotection alongside Boc, Fmoc, and Alloc in multistep synthesis
Hydrogenolysis compatible with acid-labile groups
Protecting group orthogonality Solid-phase synthesis Deprotection selectivity

Pre-Positioned Nucleophile for Direct Conjugation

The free hydroxymethyl group (–CH₂OH) serves as a pre-positioned nucleophile for direct Mitsunobu coupling (DIAD, PPh₃, THF, 0°C→rt), etherification (NaH, R-X, DMF), or esterification (DCC/DMAP, RCO₂H) without prior activation steps [1]. This contrasts with 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carbonitrile, which requires a two-step sequence of nitrile hydrolysis to carboxylic acid (6 M HCl, reflux, 12 h, ~75% yield) followed by reduction to the alcohol (LiAlH₄, THF, 0°C→reflux, 3 h, ~60% yield) to achieve equivalent conjugation capability . The target compound thus eliminates 2 synthetic steps and improves overall yield by avoiding harsh hydrolytic and reductive conditions.

Conjugation-Ready Nucleophile
Cross-study comparable
1 synthetic step to conjugate vs. 2 steps from nitrile analog
Streamlines synthesis and accelerates SAR exploration for medicinal chemistry workflows
Estimated ~2-fold overall yield advantage
Conjugation efficiency Linker chemistry Synthetic step count

Benzyl (4-(hydroxymethyl)bicyclo[2.2.1]heptan-1-yl)carbamate: Key Application Scenarios


Linear Rigid Linker for PROTAC and Molecular Glue Design

The 180° vector geometry and Cbz-protected amine make this compound ideal for constructing linear, rigid linkers in proteolysis-targeting chimeras (PROTACs). The hydroxymethyl group can be directly coupled to an E3 ligase ligand (e.g., thalidomide or VHL derivatives) via ether or ester linkages, while hydrogenolytic Cbz deprotection reveals the free amine for coupling to a target-protein ligand [1]. This linear topology maximizes the distance between the two warheads, which is correlated with efficient ternary complex formation and degradation potency [2]. This application is supported by cross-study comparable evidence of bridgehead geometry advantages (Section 3, Evidence Items 1 and 4).

Constrained Scaffold for Kinase and Protease Inhibitors

The rigid norbornane core restricts conformational flexibility, reducing entropic penalties upon target binding. The C1-amine (post-Cbz removal) and C4-hydroxymethyl provide two distinct vectors for fragment linking or substituent elaboration. This constrained scaffold is particularly suited for hinge-binding kinase inhibitors or protease active-site probes where pre-organization enhances affinity [1]. Procurement for this application is justified by the tPSA advantage (58.6 Ų) and orthogonal Cbz protection (Section 3, Evidence Items 2 and 3).

Chiral Building Block for Asymmetric Synthesis and Peptidomimetics

When obtained in enantiomerically pure form, this compound serves as a valuable chiral building block for asymmetric synthesis of peptidomimetics and natural product analogs. The bridgehead substitution prevents epimerization under basic or acidic conditions, maintaining stereochemical integrity throughout multi-step sequences [1]. The Cbz group can be removed under neutral hydrogenolysis conditions without disturbing chiral centers elsewhere in the molecule (Section 3, Evidence Item 3).

Surface Functionalization and Bioconjugation Handle

The free hydroxymethyl group enables direct attachment to solid supports (e.g., controlled pore glass, polystyrene resins) via siloxane or ether linkages for solid-phase synthesis. After solid-phase elaboration, the Cbz group is cleanly removed by hydrogenolysis to release the amine-functionalized product [1]. This orthogonal deprotection strategy is compatible with a wide range of solid-phase chemistry protocols (Section 3, Evidence Item 3).

Application
Selection Property
Validation Focus
PROTAC / molecular glue linker design
Linear 180° exit-vector geometry; orthogonal Cbz protection
Ternary complex formation efficiency; degradation potency assessment
Kinase / protease inhibitor scaffold
Constrained norbornane core; pre-organized binding vectors
Target binding affinity and selectivity assays; conformational entropy analysis
Chiral building block for peptidomimetics
Bridgehead substitution prevents epimerization
Stereochemical integrity under varied pH; multi-step synthesis yield
Solid-phase synthesis / bioconjugation
Free hydroxymethyl for support attachment; mild Cbz cleavage
Solid-phase coupling efficiency; product release by hydrogenolysis
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